molecular formula C21H24O9 B15139809 Gnetifolin E CAS No. 140671-07-4

Gnetifolin E

Cat. No.: B15139809
CAS No.: 140671-07-4
M. Wt: 420.4 g/mol
InChI Key: CVPYYBCSHSCXJQ-DXKBKAGUSA-N
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Description

Gnetifolin E is a resveratrol trimer derivative isolated from the plant Gnetum brunonianum.

Chemical Reactions Analysis

Gnetifolin E undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Gnetifolin E has a wide range of scientific research applications:

Mechanism of Action

Gnetifolin E exerts its effects by inhibiting the activity of various protein kinases, which are essential for cell growth and survival. Its indole structure allows it to bind to these kinases, blocking phosphorylation and interfering with the cell cycle. This inhibition leads to apoptosis in cancer cells, making it a promising candidate for cancer treatment . Additionally, it has anti-inflammatory activity by inhibiting tumor necrosis factor-alpha (TNF-α) .

Comparison with Similar Compounds

Gnetifolin E is unique due to its trimeric resveratrol structure. Similar compounds include:

Properties

CAS No.

140671-07-4

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H24O9/c1-28-16-8-11(2-3-12-6-13(23)9-14(24)7-12)4-5-15(16)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1

InChI Key

CVPYYBCSHSCXJQ-DXKBKAGUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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